molecular formula C16H12N4OS B11073130 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]quinazolin-4-ol

2-[(1H-benzimidazol-2-ylsulfanyl)methyl]quinazolin-4-ol

Cat. No.: B11073130
M. Wt: 308.4 g/mol
InChI Key: FTZRYSJAKLDQLY-UHFFFAOYSA-N
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Description

2-[(1H-benzimidazol-2-ylsulfanyl)methyl]quinazolin-4-ol is a complex organic compound that features both benzimidazole and quinazolinol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]quinazolin-4-ol typically involves the reaction of benzimidazole derivatives with quinazolinol precursors. One common method involves the nucleophilic substitution reaction where a benzimidazole derivative reacts with a quinazolinol derivative under basic conditions. The reaction is often carried out in solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-benzimidazol-2-ylsulfanyl)methyl]quinazolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzimidazole or quinazolinol moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-[(1H-benzimidazol-2-ylsulfanyl)methyl]quinazolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]quinazolin-4-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinazolinol part of the molecule may enhance its binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-benzimidazol-2-ylsulfanyl)methyl]quinazolin-4-ol is unique due to its dual functional groups, which provide a versatile platform for various chemical modifications and biological interactions

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C16H12N4OS/c21-15-10-5-1-2-6-11(10)17-14(20-15)9-22-16-18-12-7-3-4-8-13(12)19-16/h1-8H,9H2,(H,18,19)(H,17,20,21)

InChI Key

FTZRYSJAKLDQLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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